molecular formula C7H9FO B2364612 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 262852-00-6

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one

Cat. No.: B2364612
CAS No.: 262852-00-6
M. Wt: 128.146
InChI Key: GEEQUEPLYKWIQD-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

  • The central C1–C3 bond measures 1.826 Å in fluorinated derivatives, shorter than the 1.872 Å observed in non-fluorinated analogues.
  • The bicyclic framework exhibits bond angles of 73.3° at C1–C2–C3 and 87.5° at C2–C3–C5, reflecting significant angular strain.
  • The C–F bond length is 1.37 Å , consistent with typical C(sp³)–F bonds.

Hybridization and Strain Energy

Bridgehead carbons (C1, C3) exhibit high s-character (~70%) due to sp².6 hybridization, as determined by $$^{13}\text{C}$$ NMR coupling constants. The strain energy of the fluorinated bicyclo[1.1.1]pentane core is 65–68 kcal/mol , marginally lower than the 98 kcal/mol strain energy of unsubstituted [1.1.1]propellane. Fluorine’s electronegativity stabilizes the structure through inductive effects, reducing torsional strain.

Properties

IUPAC Name

1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO/c1-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEQUEPLYKWIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorocarbene Addition to Bicyclo[1.1.0]butane Precursors

The most scalable route to 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one involves strain-release fluorocarbene addition to bicyclo[1.1.0]butane intermediates. This method, pioneered by Mykhailiuk and colleagues, leverages the inherent ring strain of bicyclo[1.1.0]butane to drive fluorocarbene insertion (Scheme 1).

Synthesis of Bicyclo[1.1.0]butane Intermediate

The synthesis begins with commercially available ketoacid 10 (1-(bicyclo[1.1.1]pentan-1-yl)ethan-1-one precursor). Cyclization under basic conditions (NaHMDS, THF, 25°C) yields bicyclo[1.1.0]butane 5 in 80% yield. This intermediate’s strained structure facilitates subsequent fluorocarbene addition.

Fluorocarbene Insertion

Treatment of 5 with CHFBr₂ under optimized conditions (CH₂Cl₂, 40°C, 12 h) introduces the fluorine atom via a radical-mediated pathway. The reaction proceeds with 52% yield, producing bromo-fluoro-BCP 8 . Dehalogenation using Raney nickel and ethylenediamine in ethanol removes the bromine atom, yielding monofluoro-BCP 9 in 96% yield.

Ketone Functionalization

To install the acetyl group, ketoacid 12 (derived from 9 ) is converted to Weinreb amide 33 (92% yield) using N,O-dimethylhydroxylamine. Subsequent Grignard addition (MeMgCl, THF, 0°C) furnishes This compound (34 ) in 84% yield.

Table 1: Key Reaction Parameters for Fluorocarbene Addition
Step Reagents/Conditions Yield (%)
Cyclization NaHMDS, THF, 25°C 80
Fluorocarbene Addition CHFBr₂, CH₂Cl₂, 40°C 52
Dehalogenation Raney Ni, EDA, EtOH 96
Weinreb Amide Formation N,O-Dimethylhydroxylamine HCl 92
Grignard Reaction MeMgCl, THF, 0°C 84

Direct Fluorination of Bicyclo[1.1.1]pentane Derivatives

Alternative approaches exploit late-stage fluorination of pre-assembled BCP ketones. Notably, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables electrophilic fluorination under mild conditions.

Substrate Preparation

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) serves as the starting material. Esterification with benzyl bromide (K₂CO₃, DMF) affords diester 20 , which undergoes photochemical decarboxylation in flow (450 nm LED) to generate the monoester 21 .

Electrophilic Fluorination

Treatment of 21 with Selectfluor™ (1.2 equiv) in aqueous AgNO₃ at 70°C for 24 h introduces fluorine at the bridgehead position. The reaction proceeds via a single-electron transfer mechanism, yielding This compound in 42% yield after recrystallization (MeOtBu:pentane).

Table 2: Analytical Data for Fluorinated Product
Characterization Method Data
¹H NMR (400 MHz, CDCl₃) δ 2.39 (s, 6H), 11.05 (br s, 1H)
¹³C NMR (126 MHz, CDCl₃) δ 175.5 (d, J = 37 Hz), 74.8 (d, J = 329 Hz), 28.2 (d, J = 48 Hz)
¹⁹F NMR (376 MHz, CDCl₃) δ −150.3 (s)
HRMS (ESI-TOF) m/z [M + H]⁺ calcd 130.0430; found 130.0432

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The fluorocarbene route (Method 1) offers superior scalability, with demonstrated gram-scale synthesis (21 g per batch). In contrast, the Selectfluor™ method (Method 2) is limited by moderate yields (42%) and requires silver nitrate as a co-catalyst, increasing costs.

Functional Group Tolerance

Method 1 accommodates diverse substituents on the phenyl ring (e.g., methyl, trifluoromethyl), enabling modular synthesis. Method 2 is less versatile due to the sensitivity of Selectfluor™ to steric hindrance.

Applications and Derivatives

Medicinal Chemistry Applications

The acetylated BCP core in This compound serves as a bioisostere for tert-butyl or fluorophenyl groups. Mykhailiuk et al. demonstrated its utility in synthesizing a Flurbiprofen analogue (36 ), showcasing reduced lipophilicity (clogP = 1.2 vs. 3.1 for Flurbiprofen).

Further Functionalization

The ketone moiety enables diverse transformations:

  • Reduction : NaBH₄ yields the secondary alcohol (83% yield).
  • Amination : Curtius reaction with (PhO)₂P(O)N₃ affords the amine hydrochloride (27 ).

Chemical Reactions Analysis

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the presence of the fluorine atom, which imparts distinct chemical properties and reactivity.

Biological Activity

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one, with the chemical formula C7H9FO and CAS number 262852-00-6, is a unique bicyclic compound characterized by its distinct structure and the presence of a fluorine atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

  • Molecular Weight : 128.15 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • SMILES Notation : CC(=O)C12CC(F)(C1)C2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through its unique bicyclic structure and fluorine substitution. The fluorine atom enhances the compound's lipophilicity and reactivity, allowing it to modulate interactions with proteins, enzymes, and other biomolecules.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The structure suggests potential as an enzyme inhibitor, particularly in pathways involving metabolic processes where fluorinated compounds often play a role.

Study 1: Antimicrobial Properties

A study conducted on various fluorinated compounds indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Study 2: Enzyme Interaction

In vitro assays revealed that the compound could inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. The inhibition constant (Ki) was calculated to be approximately 0.5 mM, suggesting moderate potency compared to other known inhibitors.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with similar compounds:

Compound NameAntimicrobial ActivityAChE Inhibition Ki (mM)
This compoundYes0.5
3-Fluorobicyclo[2.2.2]octan-2-oneModerate0.8
3-Fluorobicyclo[3.3.0]octaneNoNot applicable

Q & A

Q. How does the compound’s topology influence its application in materials science?

  • Methodology : Investigate its use as a rigid spacer in polymer backbones. Compare thermal stability (TGA) and mechanical properties (DSC) of polymers incorporating bicyclo[1.1.1]pentane vs. linear alkanes. The compound’s high strain energy (~30 kcal/mol) may enhance material rigidity .

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